
Cyclopentene, 1-(chloroethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentene,1-(chloroethynyl)-(9ci) is an organic compound that belongs to the class of cycloalkenes It is characterized by a five-membered ring structure with a double bond and a chloroethynyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentene,1-(chloroethynyl)-(9ci) can be synthesized through several methods. One common approach involves the reaction of cyclopentene with chloroacetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the chloroethynyl group to the cyclopentene ring. The reaction conditions, including temperature and pressure, must be carefully controlled to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of Cyclopentene,1-(chloroethynyl)-(9ci) may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high productivity and cost-effectiveness. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction by-products and impurities.
化学反应分析
Types of Reactions
Cyclopentene,1-(chloroethynyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond or the chloroethynyl group to different functional groups, such as alkanes or alkenes.
Substitution: The chloroethynyl group can be substituted with other nucleophiles, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions result in compounds with new functional groups replacing the chloroethynyl group.
科学研究应用
Cyclopentene,1-(chloroethynyl)-(9ci) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, resins, and materials with specific properties.
作用机制
The mechanism by which Cyclopentene,1-(chloroethynyl)-(9ci) exerts its effects involves interactions with molecular targets and pathways. The chloroethynyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The double bond in the cyclopentene ring also plays a role in its chemical behavior, allowing for addition and substitution reactions.
相似化合物的比较
Similar Compounds
Cyclopentene: A simple cycloalkene with a five-membered ring and a double bond.
Cyclopentadiene: Contains two double bonds in a five-membered ring, making it more reactive.
Chlorocyclopentene: Similar structure but with a chlorine atom directly attached to the ring.
Uniqueness
Cyclopentene,1-(chloroethynyl)-(9ci) is unique due to the presence of the chloroethynyl group, which imparts distinct chemical properties and reactivity compared to other cycloalkenes. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C7H7Cl |
|---|---|
分子量 |
126.58 g/mol |
IUPAC 名称 |
1-(2-chloroethynyl)cyclopentene |
InChI |
InChI=1S/C7H7Cl/c8-6-5-7-3-1-2-4-7/h3H,1-2,4H2 |
InChI 键 |
BRSSORPCYLCFLW-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C(C1)C#CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)
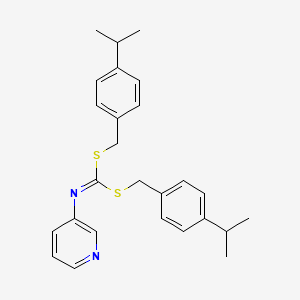
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)

![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
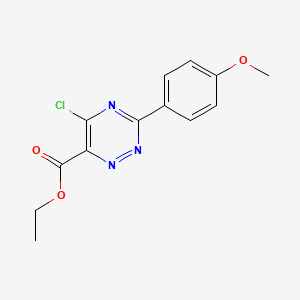
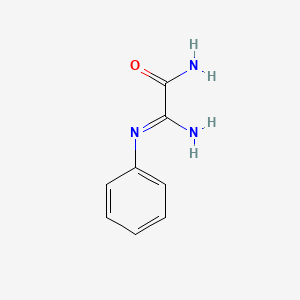
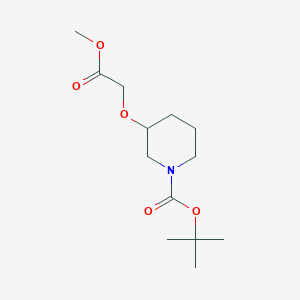
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
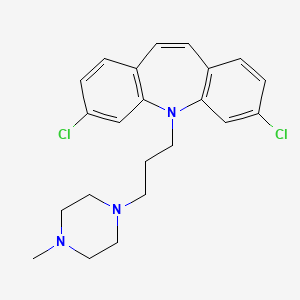

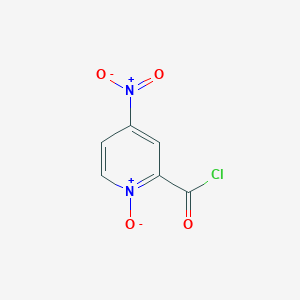
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
